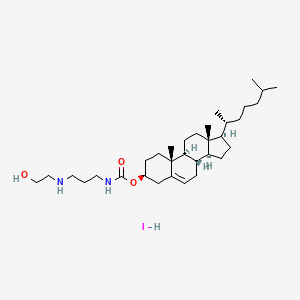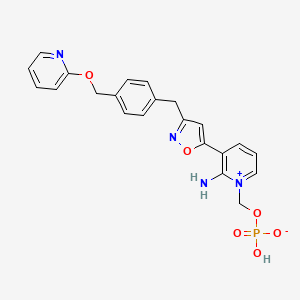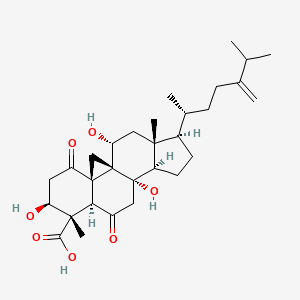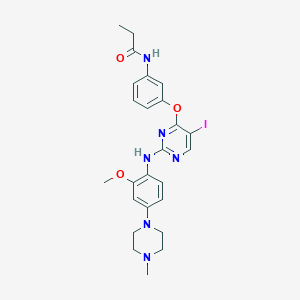
HMPL-689
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
Aplicaciones Científicas De Investigación
1. Application in Lymphoma Treatment
HMPL-689 has been studied for its potential in treating lymphomas, particularly in patients with relapsed or refractory (R/R) lymphomas. A phase 1 dose escalation study conducted in China assessed the safety, pharmacokinetics, and preliminary efficacy of HMPL-689 as a monotherapy in such patients. The study revealed promising results, with a notable objective response rate in efficacy-evaluable patients. Additionally, complete and partial responses were observed across various types of lymphomas, indicating the potential of HMPL-689 in lymphoma therapy (Cao et al., 2020).
2. Pharmacokinetic Properties
Another study focused on the pharmacokinetics of HMPL-689, especially in relation to the influence of a high-fat meal on its bioavailability in Chinese healthy volunteers. The findings indicated that a high-fat diet could significantly impact the oral absorption rate of HMPL-689, which is crucial for understanding its administration and effectiveness in different dietary conditions (Cao et al., 2022).
3. Global Clinical Studies and BCR Signaling Pathway
Global clinical studies have been conducted to explore HMPL-689's role in inhibiting the phosphoinositide 3-kinase-delta (PI3Kδ), a crucial molecule in the B-cell receptor (BCR) signaling pathway. This pathway is significant in the pathogenesis of lymphomas, particularly non-Hodgkin lymphomas (NHL). The studies aimed to determine the maximum-tolerated dose and the efficacy of HMPL-689 in patients with advanced relapsed, refractory, or resistant NHL, highlighting its importance in developing new therapies for these conditions (Lawrence et al., 2020).
Propiedades
Nombre del producto |
HMPL-689 |
|---|---|
Nombre IUPAC |
unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HMPL-689; HMPL 689; HMPL689; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)



